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Abstract
The molecular formula C10H11NO represents a fascinating landscape of chemical diversity,

encompassing a variety of isomers with significant and distinct biological activities. This

technical guide provides an in-depth exploration of two prominent isomers, Tryptophol and 1-

Acetylindoline, as well as the closely related and biologically active indole-3-propanamide

derivatives. With a calculated molecular weight of 161.20 g/mol , these compounds serve as

valuable scaffolds in medicinal chemistry and as probes for fundamental biological processes.

This document details their chemical properties, synthesis, and analytical characterization, with

a particular focus on the immunosuppressive potential of indole-3-propanamide derivatives

through the inhibition of the Janus kinase 3 (JAK3) signaling pathway. Detailed experimental

protocols for synthesis, in vitro kinase assays, and western blotting are provided to facilitate

further research and development in this area.

Introduction
Isomers of the molecular formula C10H11NO are of considerable interest to the scientific

community due to their presence in natural products and their diverse pharmacological profiles.

This guide focuses on Tryptophol (2-(1H-indol-3-yl)ethanol) and 1-Acetylindoline, two

structurally distinct isomers, and extends to the functionally significant indole-3-propanamide

scaffold. Tryptophol, a metabolite of the amino acid tryptophan, is known for its role as a
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quorum-sensing molecule in fungi and its sleep-inducing effects in humans[1]. 1-Acetylindoline

serves as a versatile synthetic intermediate in the development of various pharmaceutical

agents[2][3]. Furthermore, derivatives of the related indole-3-propanamide have emerged as

potent and selective immunosuppressants, offering potential therapeutic avenues for

autoimmune diseases and organ transplantation[4][5].

Physicochemical and Biological Properties
The isomers of C10H11NO, while sharing the same molecular weight, exhibit distinct

physicochemical properties and biological activities. A summary of these properties is

presented in Table 1.

Property Tryptophol 1-Acetylindoline

Molecular Weight ( g/mol ) 161.20 161.20

IUPAC Name 2-(1H-indol-3-yl)ethanol
1-(2,3-dihydro-1H-indol-1-

yl)ethanone

CAS Number 526-55-6 16078-30-1

Melting Point (°C) 56-59 100-106

Boiling Point (°C) 174 (at 2.03 mmHg) Not available

Appearance
Bright brown powder or white

crystals
White crystalline powder

Solubility

Soluble in methanol, ethanol,

diethyl ether, chloroform, and

acetone; slightly soluble in

water.

Not available

Biological Role

Fungal quorum sensing

molecule, human sleep-

inducing metabolite, auxin, and

plant metabolite.[1][6]

Synthetic intermediate for

pharmaceuticals.[2]

Synthesis and Characterization
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Synthesis of Tryptophol
Several methods for the synthesis of Tryptophol have been reported. A common approach

involves the reduction of a 3-indoleglyoxylyl derivative.

Experimental Protocol: Synthesis of Tryptophol[4]

Suspend sodium borohydride (22.6 g) in diglyme (800 ml) in a jacketed flask with stirring and

water cooling.

Cautiously add 3-Indolylglyoxylyl chloride (41.5 g) in small portions.

Heat the mixture to 95-100°C for 5 hours.

Cool the reaction mixture and dilute with water (2 L).

Acidify the mixture with hydrochloric acid.

Extract the product with dichloroethane.

Wash the organic extract with a sodium carbonate solution and then with water.

Evaporate the solvent to yield crude Tryptophol as a brown oil.

Purify the crude product by distillation at 0.1 mm Hg, collecting the distillate at 155-160°C.

Crystallize the purified distillate from toluene (50 ml) to obtain pure Tryptophol as white

crystals (m.p. 57-59°C).

Synthesis of 1-Acetylindoline
The synthesis of 1-Acetylindoline can be achieved through the acetylation of indoline.

Experimental Protocol: Synthesis of 1-Acetylindoline (General Procedure)

Dissolve indoline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution, often in

the presence of a base like triethylamine or pyridine to neutralize the acid byproduct.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete, as monitored by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium

bicarbonate.

Extract the product into an organic solvent.

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and

concentrate under reduced pressure.

Purify the resulting crude product by recrystallization or column chromatography to yield pure

1-Acetylindoline.

Analytical Characterization: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds like Tryptophol.

Experimental Protocol: GC-MS Analysis of Tryptophol[1][7][8]

Sample Preparation: Prepare a solution of the Tryptophol sample in a suitable solvent (e.g.,

methanol or ethyl acetate). Derivatization with a silylating agent like N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed to improve volatility and

chromatographic performance.

GC Conditions:

Column: Use a non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm

I.D. x 0.25 µm film thickness column (e.g., TraceGOLD TG-5MS).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet Temperature: 250°C.
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Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 320°C at a

rate of 20°C/min.

Injection Volume: 1 µL with an appropriate split ratio.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: Identify Tryptophol based on its retention time and comparison of its mass

spectrum with a reference library (e.g., NIST).

Biological Activity and Signaling Pathways
A derivative of indole-3-propanamide, 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-

yl)propanamide (AD412), has been identified as a potent immunosuppressive agent that

functions by inhibiting the Janus kinase 3 (JAK3).[4][5] This inhibition disrupts the signaling

cascade downstream of the interleukin-2 (IL-2) receptor, which is crucial for T-cell proliferation

and immune response.

The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a

critical signaling cascade in the immune system. Upon cytokine binding (e.g., IL-2) to its

receptor, associated JAKs are activated and phosphorylate each other and the receptor. This

creates docking sites for STAT proteins, which are then phosphorylated by the JAKs, dimerize,

and translocate to the nucleus to regulate gene expression.
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Caption: JAK-STAT signaling pathway and its inhibition by an indole-3-propanamide derivative.

Experimental Protocols for Investigating JAK3 Inhibition
This assay measures the ability of a compound to inhibit the enzymatic activity of purified

JAK3.

Experimental Protocol: In Vitro JAK3 Kinase Assay[6][9][10][11]

Compound Preparation: Prepare a serial dilution of the test compound (e.g., indole-3-

propanamide derivative) in 100% DMSO.

Assay Plate Preparation: Add the diluted compound to a 384-well white opaque assay plate.

Include positive controls (no inhibitor) and negative controls (a known potent inhibitor like

staurosporine).

Enzyme/Substrate Addition: Prepare a 2x solution of recombinant human JAK3 enzyme and

a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer (40 mM Tris, pH

7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Add this solution to the wells containing the

compound and incubate for 10-15 minutes at room temperature.

Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer (the concentration

should be near the Km of JAK3 for ATP). Add the ATP solution to all wells to start the kinase
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reaction. Incubate for 60 minutes at room temperature.

Signal Detection (using ADP-Glo™ Kinase Assay as an example):

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate

for 40 minutes at room temperature.

Convert the generated ADP to ATP and develop a luminescent signal by adding Kinase

Detection Reagent. Incubate for 30-60 minutes at room temperature.

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the

percent inhibition for each compound concentration and fit the data to a dose-response

curve to determine the IC50 value.
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Caption: Workflow for an in vitro JAK3 kinase inhibition assay.
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This method is used to detect the phosphorylation status of STAT5a/b, a downstream target of

JAK3, in whole-cell lysates.

Experimental Protocol: Western Blot for Phospho-STAT5a/b (Tyr694/699)[12][13][14][15]

Cell Culture and Treatment: Culture an appropriate cell line (e.g., human T cells or a

leukemia cell line like K562) and treat with the test compound for a specified time. Stimulate

the cells with a cytokine like IL-2 to induce STAT5 phosphorylation.

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented

with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

Protein Quantification: Determine the protein concentration of the lysates using a standard

protein assay (e.g., BCA assay).

SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer and separate

the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific

antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

phosphorylated STAT5a/b (p-STAT5a/b Tyr694/699) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each to remove

unbound primary antibody.

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase

(HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at

room temperature.

Washing: Repeat the washing step as in step 8.
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Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and

detect the signal using a chemiluminescence imaging system.

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with

an antibody for total STAT5a/b and a loading control (e.g., β-actin or GAPDH) to normalize

the data.

Conclusion
The molecular formula C10H11NO represents a rich source of bioactive compounds with

significant potential for therapeutic development. Tryptophol and its derivatives have

established roles in biological signaling, while 1-Acetylindoline serves as a crucial building

block in medicinal chemistry. The discovery of indole-3-propanamide derivatives as potent

JAK3 inhibitors highlights the promise of this chemical scaffold for the development of novel

immunosuppressive agents. The detailed experimental protocols provided in this guide are

intended to empower researchers to further explore the chemical and biological landscape of

C10H11NO isomers and to accelerate the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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